1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid chemical structure and physical properties
1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid chemical structure and physical properties
Abstract
This technical guide provides a comprehensive overview of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document delineates its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, offering researchers a reliable method for its preparation. Furthermore, this guide explores the reactivity of its core functional groups and discusses its current and prospective applications, particularly in the realm of drug discovery and development. The information is curated to support researchers, scientists, and professionals in leveraging the unique attributes of this molecule for innovative applications.
Chemical Identity and Structure
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, also known by its common synonym 4-carboxyphthalimide, is an aromatic heterocyclic compound. Its structure features a phthalimide core, which is an isoindole-1,3-dione, with a carboxylic acid group substituted at the 4-position of the benzene ring.
The presence of both a carboxylic acid and an imide functional group imparts a unique chemical reactivity to the molecule, making it a versatile building block in organic synthesis. The imidic proton is weakly acidic, and the carboxylic acid group provides a handle for a variety of chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid |
| Synonyms | 4-Carboxyphthalimide |
| Molecular Formula | C₉H₅NO₄ |
| Molecular Weight | 191.14 g/mol |
| CAS Number | Not explicitly assigned for the 4-isomer, often confused with the 5-isomer (20262-55-9)[1] |
| SMILES | O=C(O)c1cccc2C(=O)NC(=O)c12 |
| InChI Key | (Specific InChI Key for 4-isomer not readily available) |
Diagram 1: Chemical Structure of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid
Caption: 2D structure of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.
Physicochemical Properties
Due to the limited availability of specific experimental data for the 4-carboxylic acid isomer in public literature, some of the following properties are estimations based on data for the closely related 5-carboxylic acid isomer and general principles for aromatic carboxylic acids and phthalimides.
Table 2: Physical and Chemical Properties
| Property | Value (Estimated where noted) | Notes |
| Physical State | White to off-white solid | Expected to be a crystalline solid at room temperature. |
| Melting Point | >300 °C (Estimated) | Aromatic carboxylic acids and phthalimides generally have high melting points.[2] |
| Boiling Point | Decomposes before boiling (Estimated) | High melting point suggests decomposition at elevated temperatures. |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, NMP).[3] | The carboxylic acid group provides some water solubility, while the aromatic core favors organic solvents. Polyimides derived from similar structures show good solubility in polar aprotic solvents.[3] |
| pKa (Carboxylic Acid) | ~3-4 (Estimated) | Similar to benzoic acid, with potential influence from the electron-withdrawing phthalimide group. |
| pKa (Imide N-H) | ~8-10 (Estimated) | The imide proton is significantly less acidic than the carboxylic proton.[2] |
Synthesis Protocol
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through a multi-step process starting from 4-nitrophthalic acid. The following protocol is a well-established and reliable method.
Diagram 2: Synthetic Pathway
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Methodology
Step 1: Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalic Acid
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Reactants: 4-Nitrophthalic acid, Acetic anhydride.
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 4-nitrophthalic acid in an excess of acetic anhydride.
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Heat the mixture to reflux and maintain for 2-3 hours.
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Allow the reaction mixture to cool to room temperature, during which the anhydride will precipitate.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Rationale: Acetic anhydride serves as a dehydrating agent to form the cyclic anhydride from the dicarboxylic acid.
Step 2: Synthesis of 4-Nitrophthalimide from 4-Nitrophthalic Anhydride [4]
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Reactants: 4-Nitrophthalic anhydride, Urea.
-
Procedure:
-
Thoroughly mix 4-nitrophthalic anhydride and urea in a dry flask.
-
Heat the mixture in an oil bath to a temperature of 130-140 °C. The mixture will melt and evolve ammonia gas.
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Maintain the temperature until the gas evolution ceases (approximately 1-2 hours).
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Cool the reaction mixture and recrystallize the solid product from a suitable solvent like ethanol or acetic acid.
-
-
Rationale: Urea serves as a source of ammonia for the imidization of the anhydride.
Step 3: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide
-
Reactants: 4-Nitrophthalimide, Stannous chloride (SnCl₂), Concentrated Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-nitrophthalimide in ethanol or acetic acid in a round-bottom flask.
-
Add a solution of stannous chloride in concentrated hydrochloric acid dropwise to the phthalimide solution at room temperature with stirring.
-
After the addition is complete, heat the mixture to 50-60 °C for 1-2 hours to ensure complete reduction.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 4-aminophthalimide.
-
Collect the product by filtration, wash with water, and dry.
-
-
Rationale: Stannous chloride is a classic reducing agent for converting aromatic nitro groups to amines in an acidic medium.
Step 4: Synthesis of 4-Cyanophthalimide from 4-Aminophthalimide (Sandmeyer Reaction)
-
Reactants: 4-Aminophthalimide, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).
-
Procedure:
-
Dissolve 4-aminophthalimide in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
The product can be extracted with an organic solvent and purified by chromatography.
-
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
Step 5: Synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid from 4-Cyanophthalimide
-
Reactants: 4-Cyanophthalimide, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Heat a mixture of 4-cyanophthalimide in aqueous sulfuric acid (e.g., 50-70%) at reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid product.
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Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for purification.
-
-
Rationale: Acid-catalyzed hydrolysis of the nitrile group is a standard method to form a carboxylic acid.
Spectral Data (Predicted)
Table 3: Predicted Spectral Data
| Technique | Predicted Peaks |
| ¹H NMR (in DMSO-d₆) | δ 11.0-13.0 (br s, 1H, -COOH), δ 11.0-11.5 (br s, 1H, -NH), δ 7.5-8.5 (m, 3H, Ar-H) |
| ¹³C NMR (in DMSO-d₆) | δ 165-170 (C=O, carboxylic), δ 168-172 (C=O, imide), δ 120-140 (Ar-C) |
| IR (KBr) | 3300-2500 cm⁻¹ (br, O-H stretch of carboxylic acid), ~3200 cm⁻¹ (N-H stretch), ~1770 and ~1710 cm⁻¹ (asymmetric and symmetric C=O stretch of imide), ~1690 cm⁻¹ (C=O stretch of carboxylic acid) |
Reactivity and Applications in Drug Development
The dual functionality of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid makes it a valuable scaffold in medicinal chemistry.
Reactivity:
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Carboxylic Acid Group: This group can be readily converted to esters, amides, and acid chlorides, allowing for the attachment of various side chains and pharmacophores.
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Imide N-H: The imide proton can be deprotonated with a mild base, and the resulting anion can be alkylated or acylated, providing another site for molecular elaboration.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the deactivating nature of the imide and carboxylic acid groups will influence the position of substitution.
Applications in Drug Development:
The phthalimide core is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds.[6][7] Derivatives of phthalimides have shown a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[8][9]
The presence of the carboxylic acid group on the 4-position of the phthalimide scaffold provides a key anchoring point for tethering the molecule to other fragments or for interacting with biological targets. This makes 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid a particularly interesting starting material for the synthesis of:
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Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, leading to competitive inhibition.
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PROTACs (Proteolysis-Targeting Chimeras): The phthalimide moiety is a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in many PROTACs. The carboxylic acid provides a convenient attachment point for a linker connected to a protein-of-interest ligand.
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Novel Heterocyclic Systems: The dual reactivity allows for its use in the construction of more complex fused heterocyclic systems with potential biological activity.
Conclusion
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data for this particular isomer is not abundant, its synthesis is achievable through established chemical transformations. Its unique combination of a phthalimide core and a carboxylic acid functional group provides a versatile platform for the design and synthesis of novel compounds with a wide range of potential applications, particularly in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its full potential.
References
- PubChem. (n.d.). 4-carboxy-N-(carboxymethyl)phthalimide. National Center for Biotechnology Information.
- Rajasekar, S., & Venkatesan, D. (2013). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl)phthalic anhydride. Polymer, 54(21), 5626-5633.
- R Discovery. (2013, August 23). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl)phthalic anhydride.
- Royal Society of Chemistry. (2017, October 25). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing.
- Rateb, H. S., Ahmed, H. E. A., Ahmed, S., Ihmaid, S., & Afifi, T. H. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.
- PubChem. (n.d.). 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-nitro-N-(p-carboxyphenyl)phthalimide. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure.
- Bukhalin, V. V., Baklagin, V. L., Kotov, A. D., & Abramov, I. G. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide.
- Organic Syntheses. (n.d.). 4-nitrophthalic acid. Organic Syntheses Procedure.
- Chen, X., et al. (2025, October 11).
- Hernandez-Vazquez, E., et al. (n.d.). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC.
- Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021, November 23). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology.
- Islam, M. R., et al. (2019, January 18).
- BenchChem. (2025).
- de Melo, E. B., & de Oliveira, T. A. (2026, February 22).
- Bacha, P., & Kochi, J. K. (1982). Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups. Analytical Biochemistry, 121(2), 321-326.
- MilliporeSigma. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid.
- NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook.
- CymitQuimica. (n.d.). CAS 41513-78-4: N-(2-Carboxyphenyl)phthalimide.
- Qiuping, L. (n.d.). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
- de Faria, A. R., & Pilli, R. A. (n.d.).
- Kumar, C. S. C. (n.d.). Synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates 4(a-n).
- Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6).
- Santos, J. L. D., et al. (2023, July 26). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research.
Sources
- 1. 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. (PDF) Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride [academia.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journalcjast.com [journalcjast.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Some Novel Phthalimide Derivatives | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
